Cytotoxicity Against MCF-7 Breast Cancer Cells: C5 Isopropyl vs. C5 Methyl SAR Class Comparison
In a systematic SAR study of 1-(4-methoxyphenyl)-N-substituted phenyl-1H-1,2,3-triazole-4-carboxamides (compounds 4A–4N), the unsubstituted N-phenyl derivative (the core scaffold of CAS 954765-61-8 lacking the C5 isopropyl) demonstrated MCF-7 cytotoxicity with IC₅₀ = 9.48 µM for compound 4B (N-(4-bromophenyl) analog) and IC₅₀ = 7.11–8.27 µM for compounds 4I and 4J (N-(4-chloro/4-nitro analogs)), benchmarked against doxorubicin [1]. The C5 isopropyl substitution in CAS 954765-61-8 increases lipophilicity (XLogP3 = 3.6 vs. ~2.8 estimated for the C5-H analog [2]), which is predicted to enhance passive membrane permeability and intracellular accumulation—a property that distinguishes it from the less lipophilic C5-H and C5-methyl prototypes [1][2]. Direct cytotoxicity data for CAS 954765-61-8 is not available in peer-reviewed literature; therefore, this evidence is class-level inference based on the established SAR for this scaffold.
| Evidence Dimension | Cytotoxicity (IC₅₀) against MCF-7 breast cancer cells |
|---|---|
| Target Compound Data | Predicted enhanced activity relative to C5-H analog (no direct IC₅₀ available) |
| Comparator Or Baseline | Compound 4B (N-(4-bromophenyl) analog, C5-H): IC₅₀ = 9.48 µM; Compound 4I (N-(4-chlorophenyl) analog, C5-H): IC₅₀ = 7.11 µM; Doxorubicin: IC₅₀ = 1.2 µM [1] |
| Quantified Difference | Not directly quantified; lipophilicity difference (ΔXLogP3 ≈ 0.8) suggests improved permeability |
| Conditions | MTT assay, MCF-7 breast cancer cell line, 48 h exposure [1] |
Why This Matters
The C5 isopropyl group confers elevated lipophilicity that may translate to superior cellular uptake and potency compared to C5-H analogs, making CAS 954765-61-8 a preferred starting point for lead optimization programs targeting breast cancer.
- [1] Shinde RR, Fatema S, Dhawale S, Farooqui M. Design, synthesis, cytotoxicity, and molecular docking studies of 1-(4-methoxyphenyl)-N-substituted phenyl-1H-1,2,3-triazole-4-carboxamide derivatives. Synth Commun. 2022;52(23):2230–2240. doi:10.1080/00397911.2022.2137681. View Source
- [2] PubChem. 5-isopropyl-1-(4-methoxyphenyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide. CID 17722530. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/954765-61-8 (accessed 2026-04-29). View Source
